molecular formula C12H16O4 B8374000 6-(4-Methoxyphenyl)-[1,4]-dioxepan-6-ol

6-(4-Methoxyphenyl)-[1,4]-dioxepan-6-ol

Cat. No. B8374000
M. Wt: 224.25 g/mol
InChI Key: KESYBLLBCRBOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07371748B2

Procedure details

To a solution of 6-(4-methoxyphenyl)-[1,4]-dioxepan-6-ol (6.20 g, 0.028 mol) in CH2Cl2 was added triethylsilane (3.53 g, 0.031 mol) and trifluoroacetic acid (35.1 g, 0.31 mol). The reaction mixture was allowed to stir overnight. The reaction was made basic with K2CO3 solution until pH=10. The organic layer was dried (MgSO4), filtered and evaporated to dryness to give the desired product as a red oil (5.84 g, 100%).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2(O)[CH2:15][O:14][CH2:13][CH2:12][O:11][CH2:10]2)=[CH:5][CH:4]=1.C([SiH](CC)CC)C.FC(F)(F)C(O)=O.C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15]2)=[CH:5][CH:4]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1(COCCOC1)O
Name
Quantity
3.53 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
35.1 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1COCCOC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.84 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.